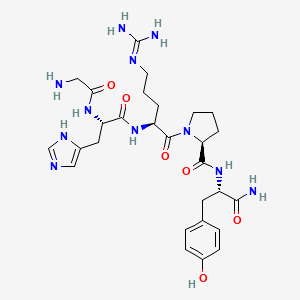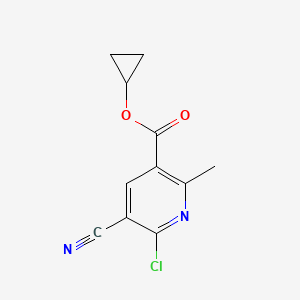
N-Ethyl-N-hydroxy-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-hydroxy-4-methylaniline is an organic compound belonging to the class of anilines. Anilines are aromatic amines that are widely used in various chemical industries. This compound is characterized by the presence of an ethyl group, a hydroxy group, and a methyl group attached to the aniline ring. It is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-hydroxy-4-methylaniline can be achieved through several methods. One common method involves the alkylation of 4-methylaniline with ethyl halides in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the nitration of toluene, reduction of the nitro group to an amine, and subsequent alkylation and hydroxylation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-hydroxy-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while nitration of the aromatic ring can produce nitro derivatives .
Applications De Recherche Scientifique
N-Ethyl-N-hydroxy-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-Ethyl-N-hydroxy-4-methylaniline exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group instead of an ethyl group.
N-Ethylaniline: Similar to N-Ethyl-N-hydroxy-4-methylaniline but lacks the hydroxy group.
4-Methylaniline: Contains a methyl group on the aniline ring but lacks the ethyl and hydroxy groups.
Uniqueness
This compound is unique due to the presence of both an ethyl and a hydroxy group on the aniline ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various applications. The hydroxy group enhances its reactivity in oxidation reactions, while the ethyl group influences its solubility and interaction with other molecules .
Propriétés
Numéro CAS |
858220-38-9 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
N-ethyl-N-(4-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,11H,3H2,1-2H3 |
Clé InChI |
YXXRLJUGRZCDGH-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=C(C=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)
![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)
![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)


![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)
![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)

![2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14192539.png)


